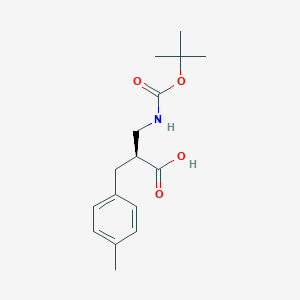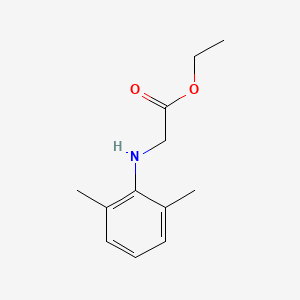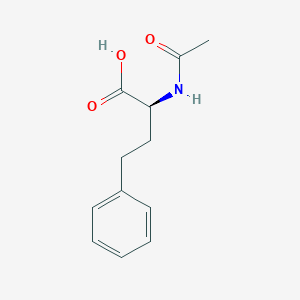
Dextrounifiram
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dextrounifiram involves several steps, starting with the preparation of the core structure, pyrrolo[1,2-a]pyrazin-6(2H)-one. The key steps include:
Formation of the pyrrolo[1,2-a]pyrazin-6(2H)-one core: This is typically achieved through a cyclization reaction involving appropriate precursors.
Introduction of the sulfonyl group: The 4-fluorophenylsulfonyl group is introduced via sulfonylation reactions using reagents like sulfonyl chlorides.
Final purification: The compound is purified using techniques such as recrystallization or chromatography to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring high yield and purity, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Dextrounifiram undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
Dextrounifiram has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of sulfonyl groups on the reactivity and stability of heterocyclic compounds.
Biology: Investigated for its potential neuroprotective effects and its ability to enhance cognitive functions.
Medicine: Explored as a potential treatment for cognitive disorders such as Alzheimer’s disease and other forms of dementia.
Mécanisme D'action
Dextrounifiram exerts its effects through several mechanisms:
AMPA Receptor Activation: It enhances the activity of AMPA receptors, which are involved in synaptic transmission and plasticity.
Neurotransmitter Modulation: It modulates the release of neurotransmitters such as glutamate and acetylcholine, which play crucial roles in cognitive functions.
Signal Transduction Pathways: It influences various intracellular signaling pathways that are involved in memory and learning processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Unifiram (DM-232): The racemic mixture of dextrounifiram and its enantiomer.
Sunifiram (DM-235): Another potent cognition enhancer with a similar structure.
Sapunifiram (MN-19): A related compound with nootropic properties.
Uniqueness
This compound is unique due to its high potency and specificity for AMPA receptors. Unlike other similar compounds, it does not show significant affinity for other central receptors or ion channels, making it a highly selective cognition enhancer .
Propriétés
Numéro CAS |
865717-10-8 |
|---|---|
Formule moléculaire |
C13H15FN2O3S |
Poids moléculaire |
298.34 g/mol |
Nom IUPAC |
(8aR)-2-(4-fluorophenyl)sulfonyl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one |
InChI |
InChI=1S/C13H15FN2O3S/c14-10-1-4-12(5-2-10)20(18,19)15-7-8-16-11(9-15)3-6-13(16)17/h1-2,4-5,11H,3,6-9H2/t11-/m1/s1 |
Clé InChI |
SNRTZFZAFBIBJP-LLVKDONJSA-N |
SMILES isomérique |
C1CC(=O)N2[C@H]1CN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
SMILES canonique |
C1CC(=O)N2C1CN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


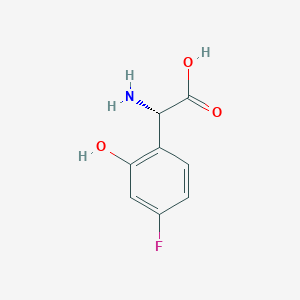
![6-Fluoro-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B15224925.png)
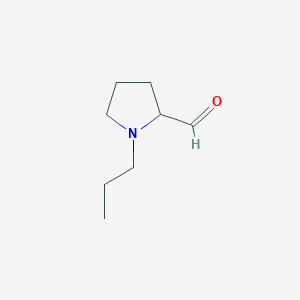
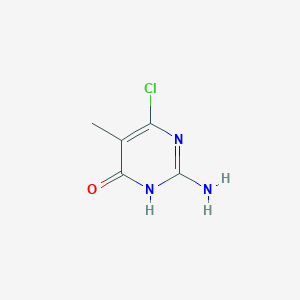
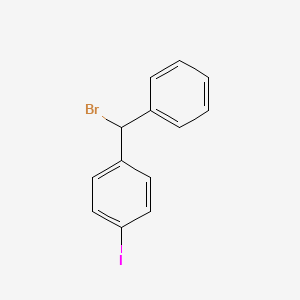
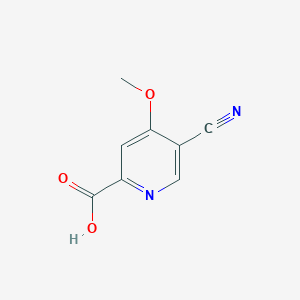
![3-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzonitrile](/img/structure/B15224953.png)
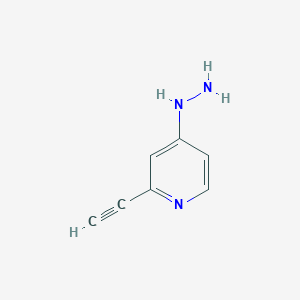
![2-(Difluoromethyl)-5,6-difluoro-1H-benzo[d]imidazole](/img/structure/B15224980.png)
![tert-Butyl 4-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B15224985.png)
